Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

Catalog No.
S14027190
CAS No.
M.F
C9H7ClF3NO
M. Wt
237.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

Product Name

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

InChI

InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3

InChI Key

GTIVZCWEXGXSGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a carbamic chloride functional group. This structure contributes to its unique chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for further chemical transformations and biological studies.

  • Nucleophilic Substitution: The chloride atom can be substituted by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, ureas, or thiocarbamates. This reaction is facilitated in solvents like toluene or dichloromethane, often using bases like pyridine or triethylamine as catalysts.
  • Hydrolysis: In aqueous environments, this compound can hydrolyze to yield Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.

Common Reaction Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Solvents: Toluene, dichloromethane
  • Catalysts: Bases such as pyridine or triethylamine

Research indicates that Methyl(4-(trifluoromethyl)phenyl)carbamic chloride exhibits potential biological activities, particularly in enzyme inhibition. The compound's ability to form stable derivatives with biological targets enhances its significance in medicinal chemistry. The trifluoromethyl group contributes to its pharmacokinetic properties by improving membrane permeability and bioavailability .

The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves:

  • Reaction of 4-(trifluoromethyl)aniline with Phosgene: This reaction occurs under controlled conditions with a base (e.g., pyridine) to neutralize the hydrochloric acid produced.
    4 trifluoromethyl aniline+phosgeneMethyl 4 trifluoromethyl phenyl carbamic chloride+HCl\text{4 trifluoromethyl aniline}+\text{phosgene}\rightarrow \text{Methyl 4 trifluoromethyl phenyl carbamic chloride}+\text{HCl}
  • Industrial Methods: On a larger scale, continuous flow reactors may be employed to enhance safety and efficiency due to the toxic nature of phosgene. Alternative reagents like triphosgene can also be utilized to reduce hazards associated with phosgene use.

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential role in drug development and enzyme inhibition studies.
  • Industrial Uses: Employed in the production of specialty chemicals with unique properties .

Studies have shown that Methyl(4-(trifluoromethyl)phenyl)carbamic chloride interacts effectively with biological molecules. Its mechanism of action involves forming covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in designing inhibitors for therapeutic applications .

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-(Trifluoromethyl)phenylboronic acidBoronic acid derivativePrimarily used in Suzuki-Miyaura coupling reactions
Methylcarbamic chlorideSimpler carbamoyl chlorideLacks trifluoromethyl group; different reactivity
Trifluoromethylphenyl isocyanateIsocyanate derivativeDifferent functional group leading to varied reactivity

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride stands out due to its combination of a trifluoromethyl group and a carbamic chloride moiety, which imparts distinct reactivity compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

237.0168260 g/mol

Monoisotopic Mass

237.0168260 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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